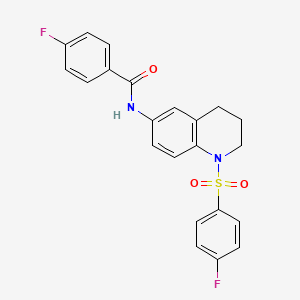

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

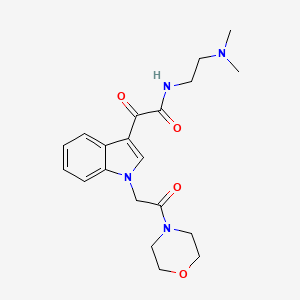

The compound 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a fluorinated benzamide derivative. Benzamide analogs are known for their potential in medical imaging, particularly in positron emission tomography (PET) for the imaging of sigma receptors in solid tumors . The presence of fluorine atoms in the structure is significant as fluorine-18 is a common isotope used in PET imaging due to its suitable half-life and positron emission properties .

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives often involves the use of fluorinated sulfones as key intermediates. For instance, visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed to synthesize CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Although the specific synthesis of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated benzamide derivatives is characterized by the presence of a benzamide moiety and a fluorinated phenyl group. The fluorine atoms contribute to the lipophilicity and bioavailability of the compounds, which is crucial for their function as imaging agents . The tetrahydroquinoline ring is a common feature in many biologically active compounds and can be involved in interactions with biological targets .

Chemical Reactions Analysis

Fluorinated benzamide derivatives can undergo various chemical reactions, particularly those involving the fluorine atoms. For example, the fluorine-18 isotope can be introduced into the benzamide structure via nucleophilic substitution reactions, displacing a mesylate precursor with [18F]fluoride . The reactivity of the sulfone group in the tetrahydroquinoline moiety can also be exploited in the synthesis of inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would be influenced by its fluorinated groups and the tetrahydroquinoline structure. The fluorine atoms increase the compound's stability and lipophilicity, which are important for crossing biological barriers like the blood-brain barrier . The sulfonamide and sulfone groups present in these compounds can affect their solubility and binding interactions with biological targets .

Applications De Recherche Scientifique

Fluorescence Imaging

A study introduced a highly sensitive fluorescent probe for the fast recognition of DTT, employing a novel two-photon fluorescent probe for detecting DTT. This probe, based on a sulfoxide group reduction mechanism, was successfully used in one- and two-photon imaging of DTT in HepG2 cells, demonstrating low cytotoxicity and potential for biological, biochemical, and biomedical applications (Sun et al., 2018).

Antimicrobial and Pharmacological Screening

Another study focused on the synthesis of bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, for biological and pharmacological screening. These compounds showed promising antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, indicating their potential in drug development and therapeutic applications (Patel et al., 2009).

Anticancer Research

Research into novel sulfonamide derivatives revealed their cytotoxic activity against cancer cell lines, including breast and colon cancer. The study highlighted compound 17 as particularly potent against breast cancer cells, suggesting the potential of these sulfonamide derivatives in cancer therapy (Ghorab et al., 2015).

Synthesis of Fluorinated Heterocycles

A study on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation showcased the creation of diverse compounds with significant applications in pharmaceutical and agrochemical industries. This research demonstrated the synthetic potential of fluorinated compounds for developing new drugs and agrochemicals (Wu et al., 2017).

Propriétés

IUPAC Name |

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWGWNHVASKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)